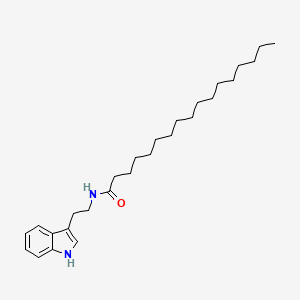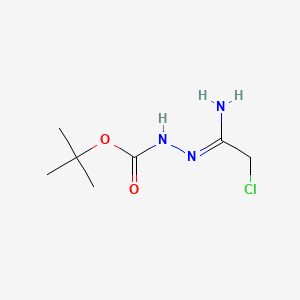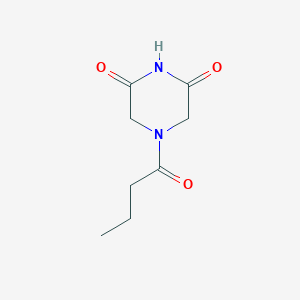
Cyclohexene, 3-ethenyl-1-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 3-ethenyl-1-ethynyl- is an organic compound with the molecular formula C10H12. It is characterized by the presence of a cyclohexene ring substituted with both an ethenyl group and an ethynyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-ethenyl-1-ethynyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acetylene compounds under catalytic conditions. For instance, the reaction can be catalyzed by organometallic compounds, leading to the formation of the desired product . Another method involves the use of anionic or cationic catalysts to facilitate the addition of acetylene to cyclohexene .
Industrial Production Methods
Industrial production of Cyclohexene, 3-ethenyl-1-ethynyl- typically involves large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 3-ethenyl-1-ethynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.
Substitution: The compound can participate in substitution reactions where the ethenyl or ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .
Applications De Recherche Scientifique
Cyclohexene, 3-ethenyl-1-ethynyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of Cyclohexene, 3-ethenyl-1-ethynyl- involves its interaction with various molecular targets. The ethenyl and ethynyl groups can participate in reactions that modify the compound’s structure and reactivity. These interactions can influence pathways related to organic synthesis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynylcyclohexene: Similar in structure but lacks the ethenyl group.
Cyclohexene, 1-ethynyl-: Another related compound with a different substitution pattern.
Uniqueness
Cyclohexene, 3-ethenyl-1-ethynyl- is unique due to the presence of both ethenyl and ethynyl groups on the cyclohexene ring.
Propriétés
Formule moléculaire |
C10H12 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
3-ethenyl-1-ethynylcyclohexene |
InChI |
InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8,10H,2,5-7H2 |
Clé InChI |
YRSNBJABHVNCBY-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)


![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)







